Home > Products > Screening Compounds P27473 > Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine - 1156223-02-7

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

Catalog Number: EVT-1708101
CAS Number: 1156223-02-7
Molecular Formula: C14H15FN2
Molecular Weight: 230.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT is a potent and novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting greater selectivity for ENT2 over ENT1 []. This selectivity makes it a valuable tool for studying nucleoside transport and developing potential therapeutics targeting specific ENT subtypes.

3-(4-Fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole (1)

  • Compound Description: This compound served as a starting point in the development of casein kinase (CK) 1 inhibitors. []. Researchers explored modifications of this compound to enhance its selectivity for specific CK1 isoforms.

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

  • Compound Description: This class of compounds represents a group of atypical dopamine transporter (DAT) inhibitors that have demonstrated therapeutic potential in preclinical models of psychostimulant use disorders (PSUD) []. These compounds exhibit improved metabolic stability compared to earlier analogues.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

  • Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits promising in vitro and in vivo anticancer activity, particularly against human myelodysplastic syndrome (MDS) [].

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

  • Compound Description: ASTX660 is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting cIAP1 and XIAP []. This compound represents a new class of IAP antagonists with a balanced cIAP-XIAP profile and is currently undergoing clinical trials as a potential anticancer agent.

N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595)

  • Compound Description: CBS-3595 is a dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) []. This dual inhibition profile makes it a promising therapeutic candidate for treating inflammatory diseases by targeting two key enzymes involved in the inflammatory cascade.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2) []. It targets the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, making it a promising therapeutic candidate for cancer treatment.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: 7n is a potent and orally available inhibitor of the glycine transporter 1 (GlyT1) []. By inhibiting GlyT1, it aims to increase the concentration of glycine in the brain, offering a potential therapeutic strategy for treating neurological disorders.

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

  • Compound Description: TAS-116 acts as a potent, selective, and orally available inhibitor of the heat shock protein 90 (HSP90) []. This inhibition of HSP90, a chaperone protein involved in the stabilization of oncoproteins, makes TAS-116 a potential candidate for cancer therapy.

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a recently developed pyrimidin-4-amine fungicide demonstrating potent activity against various plant pathogens []. It offers a promising alternative to existing fungicides with different modes of action, potentially mitigating resistance development.

ML3403 ({4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine)

  • Compound Description: ML3403 serves as a potent inhibitor of p38 MAP kinase []. This inhibition has implications for developing treatments for inflammatory and autoimmune diseases. The compound undergoes significant metabolism, primarily through sulfoxidation, to its active metabolite ML3603.

FMS586 [3-(5,6,7,8-Tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea Hydrochloride]

  • Compound Description: FMS586 acts as a selective antagonist for the neuropeptide Y Y5 receptor []. This compound has shown potential in reducing food intake in rat models, making it a potential therapeutic target for obesity and eating disorders.

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate (1)

  • Compound Description: This compound exhibits significant relaxant effects on isolated rat trachea [], primarily through calcium channel blockade. It demonstrates greater potency compared to theophylline, a known phosphodiesterase inhibitor.

Properties

CAS Number

1156223-02-7

Product Name

Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine

IUPAC Name

N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

InChI

InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3

InChI Key

VJAGYOCDWUWNOW-UHFFFAOYSA-N

SMILES

CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2

Canonical SMILES

CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.